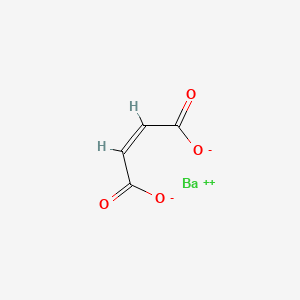![molecular formula C6H9Cl3FeNO6 B13736892 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron CAS No. 14695-88-6](/img/structure/B13736892.png)
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron is a coordination compound that combines the chelating agent 2-[Bis(carboxymethyl)amino]acetic acid with trichloroiron. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron typically involves the reaction of 2-[Bis(carboxymethyl)amino]acetic acid with iron trichloride. The reaction is carried out in an aqueous medium, where the chelating agent binds to the iron ions, forming a stable complex. The reaction conditions often include controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: The iron center can also be reduced under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as ethylenediaminetetraacetic acid under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state complexes .
Scientific Research Applications
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron has several scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for conditions involving metal ion imbalances.
Mechanism of Action
The mechanism of action of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron involves the chelation of metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the carboxylate and amino groups of the chelating agent to the metal ion, forming a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.
Nitrilotriacetic acid: A compound with similar chelating properties but different applications.
Uniqueness
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron is unique due to its specific combination of chelating agent and metal ion, which imparts distinct properties and applications. Its ability to form stable complexes with iron ions makes it particularly useful in applications involving iron transport and storage .
Properties
CAS No. |
14695-88-6 |
|---|---|
Molecular Formula |
C6H9Cl3FeNO6 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid;trichloroiron |
InChI |
InChI=1S/C6H9NO6.3ClH.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H;/q;;;;+3/p-3 |
InChI Key |
DGBYNMKSKMINML-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O.Cl[Fe](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
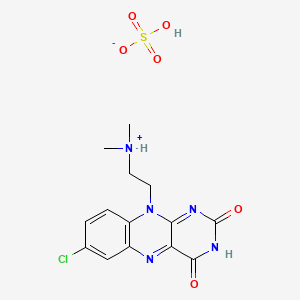
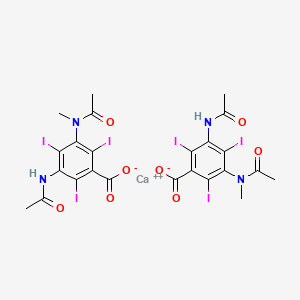
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

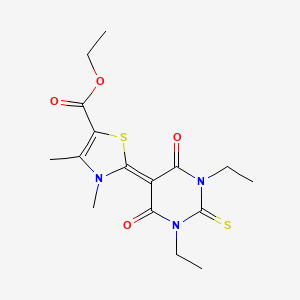
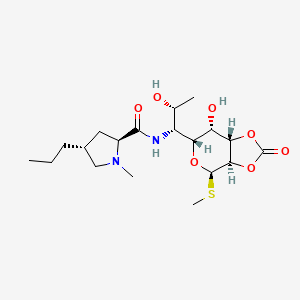
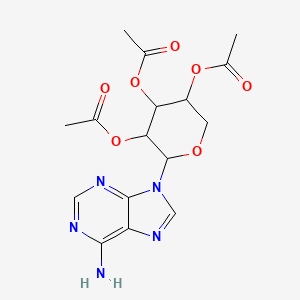
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

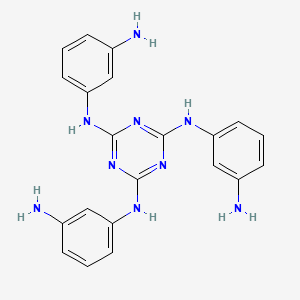
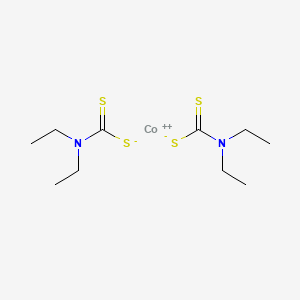
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
